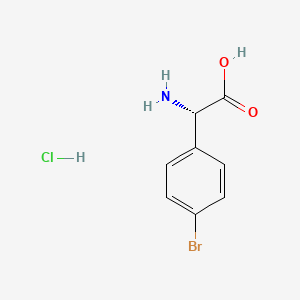

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Description

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (CAS: 1391529-06-8) is a chiral organic compound with the molecular formula C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . Its IUPAC name is (2S)-2-amino-2-(4-bromophenyl)acetic acid; hydrochloride, and it is classified as an α-amino acid derivative with a brominated aromatic ring. The compound is supplied by American Elements in high-purity grades (99%–99.999%) for pharmaceutical and research applications .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANQBUDPQVTWJW-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves the bromination of phenylacetic acid followed by amination. One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding phenylacetic acid derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids.

Scientific Research Applications

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Halogen substituents significantly influence the electronic, steric, and biological properties of aromatic amino acids. Below is a comparative analysis:

Table 1: Halogen-Substituted Derivatives

Key Observations :

Chain-Length Variants

Variations in the carbon backbone alter solubility and biological activity:

Table 2: Chain-Length Modifications

Key Observations :

Functional Group Modifications

Substituents like methoxy or cyclopropyl groups introduce steric and electronic effects:

Table 3: Functional Group Variants

Key Observations :

Biological Activity

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, commonly referred to as (S)-Bromophenylalanine, is a chiral amino acid derivative with significant biological relevance. This compound features a bromine atom on the phenyl ring, which enhances its biological activity and influences its interactions with various biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It consists of an amino group (-NH₂), a carboxylic acid group (-COOH), and a brominated phenyl group. This unique structure contributes to its distinct physical and chemical properties, making it a subject of interest in pharmacological studies.

Target Interactions

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Preliminary studies suggest that it may act as an antagonist at certain glutamate receptors, influencing synaptic transmission and neuronal excitability. This mechanism positions it as a potential candidate for therapeutic applications in neurological disorders such as anxiety and depression.

Biochemical Pathways

The presence of the bromine atom in the phenyl ring is believed to enhance the compound's binding affinity to various targets, potentially altering ion transport across cell membranes. This effect may lead to changes in transmembrane potential, impacting cellular processes such as neurotransmission and muscle contraction.

Neuropharmacological Effects

Research has demonstrated that this compound can modulate synaptic transmission, making it relevant for neuropharmacological studies. It has shown promise in preclinical models for its anticonvulsant properties, with effective doses significantly lower than those of standard medications.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has been investigated for its antimicrobial properties. Studies have indicated that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative structure-activity relationship (QSAR) models have been employed to predict the efficacy of this compound based on its structural features. These models help identify key functional groups that contribute to its biological activity, facilitating the design of more potent derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other amino acid derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Brominated phenyl group | Neurotransmitter antagonist activity |

| L-Phenylalanine | Non-brominated phenyl group | Essential amino acid; precursor to neurotransmitters |

| (S)-Bromoalanine | Simple bromo-substituted amino acid | Less complex; different interaction profile |

| (S)-3-Bromo-L-Tyrosine | Hydroxyl group on aromatic ring | Different reactivity; potential antioxidant properties |

This table illustrates how the presence of the bromine atom and the specific arrangement of functional groups contribute to the distinct bioactivity of this compound.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Methodological Answer : Reconcile differences by:

- Force field refinement : Use AMBER or CHARMM with halogen-bonding parameters for bromine.

- Ensemble docking : Account for protein flexibility by docking to multiple receptor conformations.

- Alchemical free energy calculations (e.g., FEP+) to predict ΔΔG of binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.